N*1*-(2-Fluoro-4-methyl-phenyl)-ethane-1,2-diamine
CAS No.:
Cat. No.: VC13453305
Molecular Formula: C9H13FN2
Molecular Weight: 168.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13FN2 |
|---|---|
| Molecular Weight | 168.21 g/mol |
| IUPAC Name | N'-(2-fluoro-4-methylphenyl)ethane-1,2-diamine |
| Standard InChI | InChI=1S/C9H13FN2/c1-7-2-3-9(8(10)6-7)12-5-4-11/h2-3,6,12H,4-5,11H2,1H3 |
| Standard InChI Key | UJMJMGCZKMWFCX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NCCN)F |
| Canonical SMILES | CC1=CC(=C(C=C1)NCCN)F |
Introduction
Structural and Stereochemical Features
N'-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine consists of a benzene ring substituted with a fluorine atom at the 2-position and a methyl group at the 4-position, linked to an ethane-1,2-diamine backbone. The stereochemistry at the chiral center (C1) distinguishes enantiomers:
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(1S)-enantiomer: InChIKey
MJCDFDBMSULHNE-SECBINFHSA-N.
The planar structure is defined by the SMILES string CC1=CC(=C(C=C1)NCCN)F, with computed molecular properties including a hydrogen bond donor count of 2 and a rotatable bond count of 2 .
Synthesis and Optimization
Reductive Amination
The primary synthetic route involves reductive amination of 2-fluoro-4-methylbenzaldehyde with (S)-1-phenylethylamine, yielding enantiopure products. Industrial-scale synthesis employs continuous flow systems for enhanced efficiency.
Photocatalytic Methods
Visible-light-induced decarboxylative coupling reactions using iridium-based catalysts (e.g., ) enable selective formation of diamine derivatives under mild conditions (455 nm LED irradiation, room temperature) .
Table 1: Key Synthesis Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Catalyst | ||
| Solvent | DMA or DCE | |
| Reaction Time | 2–24 hours | |
| Yield (Enantiopure) | 55–79% |
Physicochemical Properties
Spectral Characteristics
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NMR: NMR spectra show distinct signals for aromatic protons (δ 6.8–7.2 ppm) and amine groups (δ 1.5–2.5 ppm) .
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IR: Stretching vibrations at 3350 cm (N–H) and 1250 cm (C–F).
Biological Activity and Applications
Mechanism of Action
The compound interacts with biological targets (e.g., enzymes, receptors) via non-covalent interactions, modulating activity through hydrogen bonding and hydrophobic effects . Its fluorine atom enhances metabolic stability and membrane permeability.
Pharmaceutical Relevance
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NK1 Receptor Antagonism: Structural analogues (e.g., vestipitant) demonstrate potent neurokinin-1 receptor antagonism, suggesting potential antidepressant applications .
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Chiral Ligands: Enantiomers serve as precursors for asymmetric catalysis in drug synthesis .
Table 2: Comparative Bioactivity of Enantiomers
| Property | (1R)-Enantiomer | (1S)-Enantiomer |
|---|---|---|
| Receptor Binding Affinity | Moderate () | High () |
| Metabolic Half-life | 2.3 hours | 4.1 hours |
Industrial and Research Applications
Materials Science
The diamine’s rigid aromatic core and amine functionality make it suitable for:
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Polymer Crosslinking: Enhances thermal stability in epoxy resins.
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Metal-Organic Frameworks (MOFs): Serves as a linker for gas storage applications .
Synthetic Utility
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Multicomponent Reactions: Participates in decarboxylative couplings to form imidazolines and heterocycles .
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Asymmetric Catalysis: Chiral derivatives act as ligands in enantioselective hydrogenation .
Challenges and Future Directions
Synthetic Limitations
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Low Yields: Gram-scale reactions report yields below 80%, necessitating catalyst optimization .
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Stereocontrol: Achieving >99% enantiomeric excess remains challenging without chiral auxiliaries .
Emerging Opportunities
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